molecular formula C14H11FO2 B1332199 (3'-Fluoro-biphenyl-2-yl)-acetic acid CAS No. 669713-85-3

(3'-Fluoro-biphenyl-2-yl)-acetic acid

Cat. No.: B1332199
CAS No.: 669713-85-3
M. Wt: 230.23 g/mol
InChI Key: BFGLWNMRGCKEOE-UHFFFAOYSA-N
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Description

(3’-Fluoro-biphenyl-2-yl)-acetic acid: is an organic compound that belongs to the class of biphenyl derivatives. This compound features a biphenyl structure with a fluorine atom at the 3’ position and an acetic acid group at the 2’ position. The presence of the fluorine atom and the acetic acid group imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3’-Fluoro-biphenyl-2-yl)-acetic acid typically involves the following steps:

    Formation of Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a boronic acid derivative and a halogenated aromatic compound.

    Introduction of Fluorine Atom: The fluorine atom can be introduced via electrophilic aromatic substitution using a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI).

    Acetic Acid Group Addition: The acetic acid group can be introduced through a Friedel-Crafts acylation reaction using acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods: Industrial production of (3’-Fluoro-biphenyl-2-yl)-acetic acid may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and greener solvents.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (3’-Fluoro-biphenyl-2-yl)-acetic acid can undergo oxidation reactions to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the acetic acid group to an alcohol or aldehyde.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Sodium methoxide (NaOCH3) or sodium hydride (NaH) in polar aprotic solvents.

Major Products:

    Oxidation: Biphenyl-2-carboxylic acid or biphenyl-2,3-dione.

    Reduction: (3’-Fluoro-biphenyl-2-yl)-ethanol or (3’-Fluoro-biphenyl-2-yl)-acetaldehyde.

    Substitution: Various biphenyl derivatives with different functional groups replacing the fluorine atom.

Scientific Research Applications

Chemistry:

    Catalysis: (3’-Fluoro-biphenyl-2-yl)-acetic acid can be used as a ligand in transition metal catalysis, enhancing the reactivity and selectivity of catalytic processes.

    Material Science: The compound can be incorporated into polymers to modify their physical properties, such as thermal stability and solubility.

Biology and Medicine:

    Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with improved pharmacokinetic properties.

    Biological Probes: It can be used as a probe in biochemical assays to study enzyme activity and protein-ligand interactions.

Industry:

    Agrochemicals: (3’-Fluoro-biphenyl-2-yl)-acetic acid can be used as an intermediate in the synthesis of agrochemicals, such as herbicides and fungicides.

    Electronics: The compound can be used in the development of organic semiconductors for electronic devices.

Mechanism of Action

The mechanism of action of (3’-Fluoro-biphenyl-2-yl)-acetic acid depends on its specific application. In drug development, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The fluorine atom can enhance binding affinity and selectivity by forming strong hydrogen bonds and van der Waals interactions with the target protein.

Comparison with Similar Compounds

    Biphenyl-2-yl-acetic acid: Lacks the fluorine atom, resulting in different chemical and biological properties.

    (4’-Fluoro-biphenyl-2-yl)-acetic acid: The fluorine atom is at a different position, which can affect the compound’s reactivity and interactions.

    (3’-Chloro-biphenyl-2-yl)-acetic acid: The chlorine atom can impart different electronic and steric effects compared to the fluorine atom.

Uniqueness: (3’-Fluoro-biphenyl-2-yl)-acetic acid is unique due to the specific positioning of the fluorine atom and the acetic acid group, which can influence its reactivity, binding interactions, and overall properties. The presence of the fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form strong interactions with biological targets.

Properties

IUPAC Name

2-[2-(3-fluorophenyl)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO2/c15-12-6-3-5-10(8-12)13-7-2-1-4-11(13)9-14(16)17/h1-8H,9H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFGLWNMRGCKEOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)O)C2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60362676
Record name (3'-Fluoro-biphenyl-2-yl)-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60362676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

669713-85-3
Record name (3'-Fluoro-biphenyl-2-yl)-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60362676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 669713-85-3
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